18-Methylnonadecanoic acid

Catalog No.
S612829
CAS No.
6250-72-2
M.F
C20H40O2
M. Wt
312.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
18-Methylnonadecanoic acid

CAS Number

6250-72-2

Product Name

18-Methylnonadecanoic acid

IUPAC Name

18-methylnonadecanoic acid

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(21)22/h19H,3-18H2,1-2H3,(H,21,22)

InChI Key

UCDAVJCKGYOYNI-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCC(=O)O

18-Methylnonadecanoic acid is a methyl-branched fatty acid characterized by its unique structure, which includes a methyl group at the 18th carbon position of nonadecanoic acid. Its molecular formula is C20H40O2, and it has a molecular weight of approximately 312.53 g/mol. The compound is identified by the CAS Registry Number 6250-72-2 and is classified as a biochemical reagent used in various biological research applications

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As mentioned before, the exact mechanism of action of 18-methylnonadecanoic acid in biological systems remains unclear. However, branched-chain fatty acids like this one can influence membrane fluidity []. Cell membranes are composed of phospholipids, which have fatty acid tails. The presence of a branched chain in 18-methylnonadecanoic acid could disrupt the packing of these tails, affecting membrane fluidity and potentially influencing various cellular processes.

  • Wear gloves and eye protection when handling.
  • Avoid inhalation and ingestion.
  • Fatty acids can be flammable, so exercise caution near heat sources.

18-Methylnonadecanoic acid, also known as isoarachidic acid, is a methyl-branched fatty acid found in various natural sources, including some marine sponges and bacteria [, ]. Its unique structure and properties have attracted scientific interest in several research areas:

As a Biomarker

Due to its specific presence in certain organisms, 18-methylnonadecanoic acid can serve as a biomarker for their identification and abundance determination. Studies have shown its presence in specific marine sponges and bacteria species, allowing researchers to assess their presence and distribution in environmental samples [, ].

In Membrane Research

The unique structure of 18-methylnonadecanoic acid, with its branched chain, can influence the properties of biological membranes. Researchers have investigated its effects on membrane fluidity and stability, potentially impacting various cellular processes [].

Studying Lipid-Protein Interactions

18-Methylnonadecanoic acid can be a valuable tool in studying lipid-protein interactions. Its specific properties allow researchers to probe the interactions between proteins and membranes, providing insights into cellular functions and potential drug development [].

Typical of fatty acids, including:

  • Esterification: Reacting with alcohols to form esters, which are important in the synthesis of biodiesel and other biofuels.
  • Hydrogenation: The double bonds in unsaturated derivatives can be hydrogenated to produce saturated fatty acids.
  • Oxidation: The oxidation of the fatty acid can yield various products, including aldehydes and ketones, depending on the conditions used.

These reactions are significant for both synthetic applications and understanding metabolic pathways involving fatty acids .

Research indicates that 18-methylnonadecanoic acid exhibits various biological activities. It has been studied for its potential roles in cellular signaling and lipid metabolism. Some findings suggest that branched-chain fatty acids can influence insulin sensitivity and inflammation pathways, making them of interest in metabolic disease research . Additionally, it may have implications in proteomics due to its biochemical properties.

The synthesis of 18-methylnonadecanoic acid can be achieved through several methods:

  • Natural Extraction: It can be isolated from certain plant oils or animal fats where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis typically involves the modification of nonadecanoic acid through alkylation or other organic reactions to introduce the methyl group at the specified position.
  • Biotechnological Approaches: Microbial fermentation processes have been explored to produce branched-chain fatty acids, including this compound, using genetically modified organisms.

These methods provide avenues for both research applications and industrial production .

18-Methylnonadecanoic acid finds applications in various fields:

  • Biochemical Research: Used as a reagent in proteomics and lipid metabolism studies.
  • Nutritional Studies: Investigated for its potential health benefits related to metabolic diseases.
  • Cosmetics and Personal Care Products: Employed for its emollient properties in formulations.

Its unique structure makes it particularly useful in studies focused on branched-chain fatty acids and their effects on human health .

Interaction studies involving 18-methylnonadecanoic acid primarily focus on its effects on cellular systems. Research has shown that it may interact with various enzymes involved in lipid metabolism and signaling pathways. Additionally, studies have looked into how it influences the behavior of other lipids within cellular membranes, potentially affecting membrane fluidity and function .

Several compounds share structural similarities with 18-methylnonadecanoic acid, particularly in terms of being branched-chain fatty acids. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Nonadecanoic AcidC19H38O2Straight-chain fatty acid without branching
17-Methylnonadecanoic AcidC20H40O2Branched at the 17th position
16-Methylhexadecanoic AcidC17H34O2Branched at the 16th position, shorter carbon chain
14-Methylpentadecanoic AcidC15H30O2Branched at the 14th position, even shorter carbon chain

Uniqueness: The distinct feature of 18-methylnonadecanoic acid lies in its specific branching at the 18th carbon, which may confer unique biological activities compared to its straight-chain counterparts or other branched variants. This structural characteristic could influence its interaction with biological systems differently than those of similar compounds .

Microbial Synthesis Mechanisms (Bacterial Fatty Acid Synthase)

The microbial synthesis of 18-methylnonadecanoic acid relies on the type II fatty acid synthase system, which employs discrete, monofunctional enzymes for fatty acid synthesis [9]. The key determinant in branched-chain fatty acid production is the substrate specificity of beta-ketoacyl-acyl carrier protein synthase III, commonly referred to as the FabH enzyme [12] [45].

In gram-positive bacteria such as Bacillus subtilis, the biosynthesis pathway begins with the catabolism of branched-chain amino acids [7] [16]. The initial step involves the transamination of valine, leucine, and isoleucine to their corresponding alpha-keto acids, followed by decarboxylation through the branched-chain alpha-keto acid dehydrogenase complex [16]. This enzymatic complex generates branched-chain acyl-coenzyme A primers: 3-methylbutyryl-coenzyme A from leucine, 2-methylbutyryl-coenzyme A from isoleucine, and 2-methylpropanyl-coenzyme A from valine [7] [29].

The substrate specificity of bacterial FabH enzymes is crucial for branched-chain fatty acid synthesis [45]. While Escherichia coli FabH demonstrates high specificity for acetyl-coenzyme A and cannot utilize branched-chain acyl-coenzyme A primers, Bacillus subtilis possesses two FabH homologs (bFabH1 and bFabH2) that readily accept iso- and anteiso-branched-chain acyl-coenzyme A substrates [12] [45]. The bFabH2 enzyme exhibits approximately 20% of the activity of E. coli FabH with acetyl-coenzyme A, while bFabH1 shows only 2.5% activity [45].

EnzymeSubstrate SpecificityRelative ActivityFunction
eFabH (E. coli)Acetyl-coenzyme A (highly specific)100% (reference)Initiation of linear fatty acid synthesis
bFabH1 (B. subtilis)Acetyl-coenzyme A, branched-chain acyl-coenzyme A2.5% with acetyl-coenzyme AInitiation of branched fatty acid synthesis
bFabH2 (B. subtilis)Acetyl-coenzyme A, branched-chain acyl-coenzyme A20% with acetyl-coenzyme AInitiation of branched fatty acid synthesis

The elongation process follows the standard fatty acid synthesis cycle, involving four sequential reactions: condensation catalyzed by 3-ketoacyl-acyl carrier protein synthase, reduction by FabG (3-ketoacyl-acyl carrier protein reductase), dehydration by FabZ (3-hydroxyacyl-acyl carrier protein dehydratase), and final reduction by FabI (enoyl-acyl carrier protein reductase) [9]. Each cycle adds two carbon units from malonyl-acyl carrier protein to the growing fatty acid chain.

Research on Staphylococcus aureus has demonstrated that branched-chain fatty acid synthesis serves as the primary mechanism for membrane fluidity modulation in this organism, rather than unsaturated fatty acid synthesis [11]. The ratio of anteiso to iso branched fatty acids reflects the availability of isoleucine and leucine, with isoleucine being the preferred substrate for the branched-chain alpha-keto acid dehydrogenase pathway [30].

Mammalian Biosynthesis (Role of Ethylmalonyl-Coenzyme A Decarboxylase and Acetyl-Coenzyme A Carboxylase)

Mammalian biosynthesis of branched-chain fatty acids, including 18-methylnonadecanoic acid, involves a fundamentally different mechanism compared to bacterial systems [28] [31]. The primary pathway relies on the promiscuous activity of fatty acid synthase and the regulatory role of ethylmalonyl-coenzyme A decarboxylase [18] [20].

Acetyl-coenzyme A carboxylase serves as the rate-limiting enzyme in mammalian fatty acid synthesis, catalyzing the carboxylation of acetyl-coenzyme A to produce malonyl-coenzyme A [22] [24]. In mammals, two isoforms exist: acetyl-coenzyme A carboxylase 1, which localizes in the cytosol and provides malonyl-coenzyme A for fatty acid synthesis, and acetyl-coenzyme A carboxylase 2, which localizes on the outer mitochondrial membrane and regulates fatty acid oxidation [24].

The enzyme ethylmalonyl-coenzyme A decarboxylase, encoded by the ECHDC1 gene, plays a crucial role in preventing the formation of abnormal branched-chain fatty acids [18] [20]. This cytosolic enzyme decarboxylates ethyl- or methyl-malonyl-coenzyme A, which are side products of acetyl-coenzyme A carboxylase activity [18]. The enzyme demonstrates approximately 20-fold higher catalytic efficiency for ethylmalonyl-coenzyme A compared to methylmalonyl-coenzyme A [20].

Research using ECHDC1 knockout mice has revealed that ethylmalonyl-coenzyme A decarboxylase deficiency leads to the accumulation of ethyl-branched fatty acids in all tissues [18]. These abnormal fatty acids, including 16-20 carbon chains with ethyl branches, become incorporated into various lipid classes including acylcarnitines, phosphatidylcholines, plasmanylcholines, and triglycerides [18].

The tissue-specific expression of carnitine acetyltransferase appears to be a driver of the observed differences in monomethyl branched-chain fatty acid abundance between liver, brain, and adipose tissues [28]. Brown adipose tissue exhibits the highest branched-chain amino acid catabolic flux and monomethyl branched-chain fatty acid synthesis rates [31].

Tissue TypeBranched-Chain Fatty Acid ContentPrimary Regulatory Factor
Brown Adipose TissueHighest synthesis fluxCarnitine acetyltransferase expression
White Adipose TissueModerate synthesisBranched-chain amino acid availability
LiverLargely absentLow carnitine acetyltransferase expression
BrainMinimal contentTissue-specific enzyme expression

Comparative Analysis with Linear Fatty Acid Synthesis

The fundamental difference between linear and branched-chain fatty acid synthesis lies in the initiation step and primer selection [32] [45]. Linear fatty acid synthesis utilizes acetyl-coenzyme A as the exclusive primer, processed by fatty acid synthase enzymes with high substrate specificity [23] [32]. The standard pathway involves the sequential addition of two-carbon units through condensation, reduction, dehydration, and reduction steps, resulting in saturated straight-chain fatty acids [32].

Branched-chain fatty acid synthesis diverges from this pathway at the initiation step [45]. The key determinant is the substrate specificity of the condensing enzyme, which must accommodate branched-chain acyl-coenzyme A primers rather than acetyl-coenzyme A [45]. This difference necessitates specialized enzymatic machinery capable of processing structurally distinct substrates.

Synthesis TypeInitiating SubstrateKey EnzymePrimer SourcePrimary Product
Linear Fatty AcidAcetyl-coenzyme AFabH (high acetyl-coenzyme A specificity)Citrate shuttlePalmitic acid (16:0)
Branched-Chain Fatty Acid (Bacterial)Branched-chain acyl-coenzyme AFabH (broad substrate specificity)Branched-chain amino acid catabolismIso/anteiso fatty acids
Branched-Chain Fatty Acid (Mammalian)Propionyl-coenzyme A derivativesFatty acid synthase (promiscuous activity)Branched-chain amino acid catabolismMonomethyl branched fatty acids

The enzymatic machinery for linear fatty acid synthesis demonstrates remarkable conservation across species, with the type II system found in bacteria and plants, and the type I system present in animals and fungi [23]. However, the capacity for branched-chain fatty acid synthesis requires additional enzymatic components, particularly specialized FabH enzymes or promiscuous fatty acid synthase activities [45].

Unlike linear fatty acid synthesis, which produces predominantly even-numbered carbon chains, branched-chain fatty acid synthesis can generate both odd- and even-numbered fatty acids depending on the primer used [7]. The iso-series fatty acids typically result from leucine-derived primers, while anteiso-series fatty acids originate from isoleucine-derived primers [30].

Regulation of Branched-Chain Fatty Acid Production

The regulation of branched-chain fatty acid production operates through multiple interconnected mechanisms involving transcriptional control, enzymatic regulation, and substrate availability [33] [37]. The complexity of this regulatory network reflects the importance of maintaining appropriate membrane composition and cellular homeostasis.

At the transcriptional level, fatty acid synthase gene expression responds to nutritional and hormonal signals [37]. Feeding stimulates both the rate of fatty acid synthesis and fatty acid synthase activity through increased enzyme protein concentration [37]. This regulation occurs primarily through increased transcription of the fatty acid synthase gene, as demonstrated by rapid increases in fatty acid synthase messenger ribonucleic acid levels following feeding [37].

Hormonal regulation involves multiple signaling pathways [35] [37]. Insulin and thyroid hormone stimulate fatty acid synthase activity, messenger ribonucleic acid expression, and gene transcription [35]. The thyroid hormone response element located between -741 and -696 base pairs on the fatty acid synthase promoter mediates genomic effects [35]. Conversely, glucagon inhibits the increase in fatty acid synthase activity induced by insulin and thyroid hormone [37].

The regulation of acetyl-coenzyme A carboxylase, the rate-limiting enzyme in fatty acid synthesis, involves both allosteric control and covalent modification [34]. The enzyme undergoes phosphorylation by adenosine monophosphate kinase and protein kinase A, while dephosphorylation is stimulated by phosphatases activated by insulin binding [34]. Dephosphorylation activates the enzyme and favors its assembly into long polymers, while phosphorylation reverses this process [34].

Regulatory MechanismTarget EnzymeEffectMediating Factors
TranscriptionalFatty acid synthaseIncreased expressionFeeding, insulin, thyroid hormone
Post-translationalAcetyl-coenzyme A carboxylaseActivation/inactivationPhosphorylation state
AllostericAcetyl-coenzyme A carboxylaseActivationCitrate binding
Feedback inhibitionAcetyl-coenzyme A carboxylaseInactivationPalmitoyl-coenzyme A

For branched-chain fatty acid synthesis specifically, regulation centers on the availability of branched-chain amino acid precursors and the activity of the branched-chain alpha-keto acid dehydrogenase complex [38]. The expression of this enzyme complex determines the flux through branched-chain amino acid catabolism and consequently affects the availability of branched-chain acyl-coenzyme A primers [38].

Environmental conditions significantly influence branched-chain fatty acid production [38]. Hypoxia acts as a potent suppressor of branched-chain amino acid catabolism, decreasing monomethyl branched-chain fatty acid synthesis in obese adipose tissue [28]. This regulation contributes to the observed reduction in branched-chain fatty acids in obese animals [28].

XLogP3

8.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

18-methylnonadecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Modify: 2023-08-15

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